Home > Products > Screening Compounds P116390 > Thalidomide-O-PEG3-azide
Thalidomide-O-PEG3-azide -

Thalidomide-O-PEG3-azide

Catalog Number: EVT-14200051
CAS Number:
Molecular Formula: C21H25N5O8
Molecular Weight: 475.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG3-azide is a synthetic compound derived from thalidomide, a drug historically known for its sedative properties and later for its teratogenic effects. This compound incorporates a polyethylene glycol (PEG) linker and an azide functional group, making it suitable for bioconjugation applications, particularly in targeted protein degradation research. The compound is classified as a functionalized cereblon ligand, integral to the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells.

Source

Thalidomide-O-PEG3-azide can be synthesized from thalidomide through various chemical reactions that introduce the PEG linker and azide group. The compound has gained attention due to its potential applications in medicinal chemistry and drug development, particularly in the context of targeted therapies.

Classification

Thalidomide-O-PEG3-azide is classified under several categories:

  • Chemical Class: Thalidomide derivatives
  • Functional Group: Azides and polyethylene glycol compounds
  • Research Category: PROTACs and targeted protein degradation
Synthesis Analysis

Methods

The synthesis of Thalidomide-O-PEG3-azide typically involves a multi-step process:

  1. Preparation of the PEG Linker: The PEG chain is synthesized using standard polymerization techniques or purchased as a pre-made linker.
  2. Introduction of the Azide Group: This can be achieved through methods such as:
    • Nucleophilic substitution: Reacting thalidomide with sodium azide to introduce the azide functional group.
    • Click Chemistry: Utilizing copper-catalyzed or copper-free reactions to attach the azide to the thalidomide backbone.

Technical Details

The synthesis may require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to verify the structure and purity of the final product.

Molecular Structure Analysis

Structure

Thalidomide-O-PEG3-azide has a complex molecular structure characterized by:

  • A thalidomide core with two carbonyl groups.
  • A PEG3 linker (three ethylene glycol units) which enhances solubility and facilitates bioconjugation.
  • An azide group (-N₃) at one terminal end, allowing for further chemical modifications.

Data

  • Molecular Formula: C21H25N5O8
  • Molecular Weight: 475.46 g/mol
  • SMILES Representation: [N-]=[N+]=NCCOCCOCCOCCOC1=CC=CC(C(N2C(C(N3)=O)CCC3=O)=O)=C1C2=O
Chemical Reactions Analysis

Reactions

Thalidomide-O-PEG3-azide can participate in various chemical reactions:

  1. Click Chemistry Reactions: The azide group can react with alkyne-containing molecules to form triazoles, facilitating conjugation with other biomolecules.
  2. Bioconjugation: It can be used to attach therapeutic agents or imaging probes to target proteins via the azide functionality.

Technical Details

The efficiency of these reactions often depends on factors such as the choice of catalyst, reaction conditions (temperature, pH), and the presence of solvents that may influence reactivity.

Mechanism of Action

Process

The mechanism by which Thalidomide-O-PEG3-azide exerts its effects is primarily through its role in PROTACs:

  1. It binds to an E3 ubiquitin ligase via its cereblon ligand component.
  2. Simultaneously, it binds to a target protein of interest through its warhead.
  3. This dual binding forms a ternary complex that facilitates ubiquitination of the target protein, marking it for degradation by the proteasome.

Data

This mechanism allows for selective degradation of proteins that are implicated in various diseases, including cancer and autoimmune disorders.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-PEG3-azide is characterized by:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Highly soluble in polar solvents due to the PEG component.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Purity: Often ≥95% as determined by HPLC.
Applications

Thalidomide-O-PEG3-azide has significant applications in scientific research:

  1. Targeted Protein Degradation: Used in PROTAC development for degrading specific proteins implicated in diseases.
  2. Drug Development: Serves as a building block for creating novel therapeutics aimed at precise molecular targets.
  3. Bioconjugation Studies: Facilitates the study of protein interactions by enabling the attachment of probes or tags for imaging or therapeutic purposes.
Introduction to Targeted Protein Degradation and Thalidomide-O-PEG3-azide in PROTAC Development

Historical Context of Thalidomide Derivatives in E3 Ubiquitin Ligase Recruitment

The journey of thalidomide from a notorious teratogen to a cornerstone of TPD therapeutics stands as a landmark in pharmaceutical repurposing. Initially marketed in the 1950s for morning sickness but withdrawn due to severe teratogenic effects, thalidomide experienced a scientific renaissance when it was approved for leprosy (1988) and multiple myeloma (2006). Critical mechanistic insights emerged when thalidomide was identified as a molecular glue degrader that promotes interactions between the CRBN E3 ubiquitin ligase and transcription factors like IKZF1/3. This induces ubiquitination and proteasomal degradation of these targets, explaining both its therapeutic efficacy and developmental toxicity [7].

This discovery fundamentally transformed drug discovery by demonstrating that small molecules could actively induce protein degradation rather than merely inhibiting function. Researchers quickly recognized the potential of leveraging thalidomide’s CRBN-recruiting capability for rational TPD design. The CRBN-thalidomide complex exhibits remarkable versatility in accommodating diverse neo-substrates, making it exceptionally suitable for PROTAC development. By 2015, thalidomide derivatives had been incorporated into PROTACs targeting bromodomain-containing proteins (e.g., ARV-825, dBET1), showcasing unprecedented degradation efficiency even at low concentrations. This established thalidomide-based ligands as indispensable tools for expanding the PROTAC repertoire [1] [7].

Table 1: Evolution of Thalidomide Derivatives in Targeted Protein Degradation

YearMilestoneSignificance
1957-1961Initial marketing and withdrawal of thalidomideHighlighted severe teratogenicity but unknown mechanism
1988/2006FDA approvals for leprosy and multiple myelomaClinical validation despite incomplete mechanistic understanding
2010Identification of CRBN as primary targetRevealed thalidomide binds CRBN E3 ligase complex
2012Discovery of IKZF1/3 degradation mechanismExplained teratogenicity via FGF8 suppression; validated molecular glue mechanism
2015First CRBN-based PROTACs (e.g., ARV-825)Demonstrated thalidomide derivatives as E3 ligands in heterobifunctional degraders
2020sDevelopment of functionalized ligands (e.g., Thalidomide-O-PEG3-azide)Enabled modular PROTAC synthesis via click chemistry

Evolution of PROTAC Design: Role of Bifunctional Linkers in Cereblon-Mediated Degradation

PROTAC technology has progressed through distinct eras: an early "foggy era" of mechanistic uncertainty, a "deciphering era" focused on understanding ternary complex formation, and the current "glorious era" characterized by clinical translation. Heterobifunctional PROTAC architecture requires three essential components: a target protein-binding warhead, an E3 ligase-binding ligand, and a chemical linker that spatially optimizes their interaction. Thalidomide-derived CRBN ligands rapidly became prominent in PROTAC design due to CRBN’s tissue ubiquity, druggability, and adaptability to diverse targets [1] [3].

Linker design evolved from serendipitous approaches to rational engineering as its critical role became apparent. Early PROTACs used simple alkyl chains or peptide linkers, which often compromised pharmacokinetic properties due to excessive rigidity or hydrophobicity. The integration of polyethylene glycol (PEG)-based linkers addressed these limitations by improving solubility and allowing conformational flexibility. For CRBN-based PROTACs, optimal linker length proved crucial because the CRBN ligand-binding domain resides in a shallow surface pocket. PEG linkers (e.g., PEG3 in Thalidomide-O-PEG3-azide) provide sufficient length (approximately 15 atoms) and flexibility to facilitate ternary complex formation between CRBN and diverse POIs without steric hindrance. This balance enhances degradation efficiency while mitigating the "hook effect"—a phenomenon where high PROTAC concentrations disrupt ternary complexes due to binary complex saturation [1] [3].

Table 2: Key Characteristics of PROTACs vs. Molecular Glue Degraders

CharacteristicPROTACMolecular Glue
Molecular WeightLarger (>700 Da)Smaller (<500 Da)
StructureHeterobifunctional (POI ligand + E3 ligand + linker)Monovalent
Discovery ApproachRational designOften serendipitous
Linker DependencyCritical for optimal POI-E3 distanceNot applicable
Hook EffectObserved at high concentrationsAbsent
BioavailabilityVariable (often challenging)Generally favorable
Representative E3 LigasesCRBN, VHL, MDM2, IAPCRBN, DCAF15
AdministrationInjection predominant; oral formulations emergingOral administration feasible

Strategic Advantages of Azide-Terminated PEG3 Linkers in Modular PROTAC Synthesis

Thalidomide-O-PEG3-azide (C₂₁H₂₅N₅O₈, MW: 475.46) exemplifies the convergence of rational linker engineering and modular synthetic chemistry. Its structure integrates three functional domains:

  • Thalidomide pharmacophore: Binds CRBN with high affinity
  • PEG3 spacer: Provides hydrophilicity, flexibility, and optimal length (~15.7 Å)
  • Terminal azide: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-functionalized warheads [2] [6]

The PEG3 linker specifically addresses historical limitations of PROTAC drug-likeness. Its ethylene oxide repeats confer water solubility, reduce aggregation, and enhance cellular permeability compared to alkyl or aromatic linkers. This is critical given PROTACs’ typically high molecular weights. Meanwhile, the terminal azide transforms PROTAC synthesis into a modular "click chemistry" process. Researchers can efficiently conjugate diverse alkyne-bearing warheads—kinase inhibitors, epigenetic readers, or nuclear receptor ligands—without extensive re-optimization of the CRBN-binding module. This significantly accelerates PROTAC discovery and linker-activity relationship studies [4] [6].

The CLIPTAC approach exemplifies this advantage. By administering Thalidomide-O-PEG3-azide (functionalized as tetrazine derivatives) and trans-cyclooctene (TCO)-tagged warheads separately, intracellular PROTAC assembly occurs via bioorthogonal tetrazine-TCO ligation. This bypasses permeability limitations of pre-assembled PROTACs, achieving efficient target degradation (e.g., BRD4) at low micromolar concentrations. Reaction kinetics are favorable—tetrazine-TCO conjugation proceeds at ~10⁴ M⁻¹s⁻¹, enabling rapid assembly even at cellular concentrations (t₁/₂ = 10–100 seconds at 3–10 µM) [4].

Table 3: Click Chemistry Applications in PROTAC Development Using Azide-Functionalized Linkers

ApplicationReaction TypeKey AdvantageKinetic Requirement
In Situ Assembly (CLIPTAC)Tetrazine-trans-cyclooctene cycloadditionOvercomes poor PROTAC permeabilityk₂ > 100 M⁻¹s⁻¹ (t₁/₂ ~17 min at 10 µM)
Tumor-Selective ActivationCuAAC (copper-dependent)Exploits elevated Cu²⁺ in tumor microenvironmentk₂ ~100 M⁻¹s⁻¹
Rapid PROTAC Library SynthesisCuAAC or SPAACEnables high-throughput warhead screeningNo strict kinetic limit (bench-scale)
Lysosomal TargetingSPAAC (strain-promoted)Degrades extracellular/membrane proteinsCompatible with physiological conditions

Properties

Product Name

Thalidomide-O-PEG3-azide

IUPAC Name

4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C21H25N5O8

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C21H25N5O8/c22-25-23-6-7-31-8-9-32-10-11-33-12-13-34-16-3-1-2-14-18(16)21(30)26(20(14)29)15-4-5-17(27)24-19(15)28/h1-3,15H,4-13H2,(H,24,27,28)

InChI Key

XCTYSAYYSHMVLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.